

A Comprehensive Technical Guide to 3-Bromo-2-methoxythiophene for Advanced Synthesis

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Compound of Interest

Compound Name: 3-Bromo-2-methoxythiophene

Cat. No.: B2510390

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Introduction: The Versatility of a Substituted Thiophene Building Block

3-Bromo-2-methoxythiophene is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene core functionalized with a bromine atom at the 3-position and a methoxy group at the 2-position, offers a unique combination of reactivity and electronic properties. This makes it a valuable intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and organic electronic materials. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds. The adjacent methoxy group, an electron-donating substituent, modulates the electronic character of the thiophene ring, influencing its reactivity and the properties of the resulting derivatives. This guide provides an in-depth overview of the commercial availability, synthesis, spectroscopic characterization, reactivity, and applications of **3-Bromo-2-methoxythiophene**.

Commercial Availability and Sourcing

3-Bromo-2-methoxythiophene is readily available from a number of reputable chemical suppliers. Researchers can procure this reagent in various quantities, typically with purities of 95% or higher. When sourcing this compound, it is crucial to obtain a certificate of analysis to

confirm its identity and purity, as impurities can adversely affect the outcome of sensitive synthetic transformations.

Supplier	Product Number	Purity	CAS Number
Biosynth	HCA68156	≥95%	57681-56-8
Fluorochem	F860786	95%	57681-56-8
Aaron Chemicals	AR00ER04	Inquire	57681-56-8

Synthesis of 3-Bromo-2-methoxythiophene: A Strategic Approach

The direct bromination of 2-methoxythiophene is a common strategy for the synthesis of **3-Bromo-2-methoxythiophene**. The methoxy group at the 2-position is an ortho-, para-director in electrophilic aromatic substitution. However, due to the high reactivity of the thiophene ring, the reaction conditions must be carefully controlled to favor mono-bromination at the adjacent 3-position and avoid over-bromination. A common brominating agent for this transformation is N-bromosuccinimide (NBS), which provides a mild and selective source of electrophilic bromine.

Experimental Protocol: Synthesis via Bromination of 2-Methoxythiophene

This protocol is based on established methods for the bromination of activated thiophene derivatives^[1].

Materials:

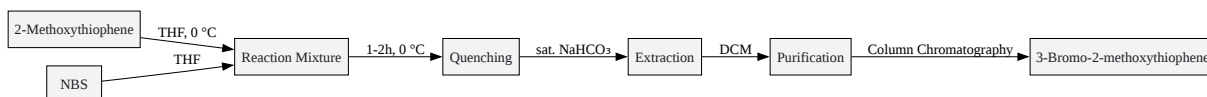
- 2-Methoxythiophene
- N-Bromosuccinimide (NBS)
- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Rotary evaporator
- Separatory funnel

Procedure:

- To a solution of 2-methoxythiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
- In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in anhydrous THF.
- Slowly add the NBS solution to the cooled 2-methoxythiophene solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **3-Bromo-2-methoxythiophene**.



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Caption: Synthesis workflow for **3-Bromo-2-methoxythiophene**.

Spectroscopic Characterization: Unveiling the Molecular Structure

The structure of **3-Bromo-2-methoxythiophene** can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of **3-Bromo-2-methoxythiophene** is expected to show characteristic signals for the thiophene ring protons and the methoxy group protons. Based on data for analogous 3-substituted thiophenes, the chemical shifts can be predicted[2]. The two coupled protons on the thiophene ring will appear as doublets. The methoxy group will present as a singlet.

Predicted ¹H NMR (CDCl₃, 400 MHz):

- δ ~6.9 ppm (d, 1H): Thiophene proton at the 4-position, coupled to the proton at the 5-position.
- δ ~7.2 ppm (d, 1H): Thiophene proton at the 5-position, coupled to the proton at the 4-position.

- δ ~3.9 ppm (s, 3H): Methoxy group protons.

The ^{13}C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon bearing the bromine atom will be significantly shielded, while the carbon attached to the oxygen of the methoxy group will be deshielded.

Predicted ^{13}C NMR (CDCl_3 , 100 MHz):

- δ ~155 ppm: C2 (carbon attached to the methoxy group).
- δ ~110 ppm: C3 (carbon attached to the bromine atom).
- δ ~128 ppm: C4.
- δ ~125 ppm: C5.
- δ ~60 ppm: Methoxy carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected Characteristic FT-IR Peaks (KBr , cm^{-1}):

- ~3100-3000 cm^{-1} : C-H stretching of the aromatic thiophene ring.
- ~2950-2850 cm^{-1} : C-H stretching of the methyl group.
- ~1550-1450 cm^{-1} : C=C stretching of the thiophene ring.
- ~1250 cm^{-1} : Asymmetric C-O-C stretching of the methoxy group.
- ~1050 cm^{-1} : Symmetric C-O-C stretching of the methoxy group.
- ~800-600 cm^{-1} : C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M^+) and a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio), resulting in M^+ and $M+2$ peaks of nearly equal intensity[3]. The fragmentation pattern will likely involve the loss of the methoxy group or the bromine atom.

Expected Fragmentation Pattern:

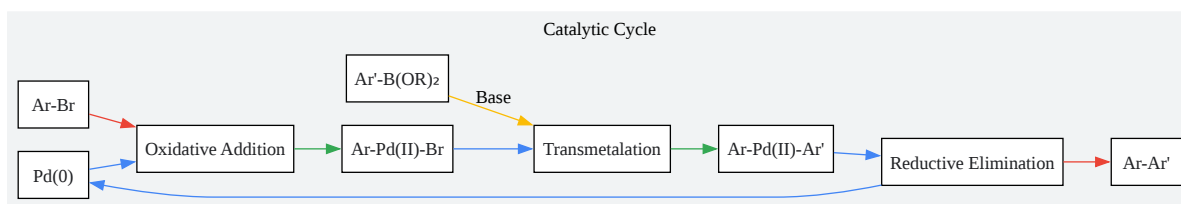
- M^+ and $M+2$: Molecular ion peaks.
- $[M - \text{CH}_3]^+$: Loss of a methyl radical.
- $[M - \text{OCH}_3]^+$: Loss of a methoxy radical.
- $[M - \text{Br}]^+$: Loss of a bromine radical.

Reactivity and Key Applications in Cross-Coupling Reactions

The C-Br bond at the 3-position of **3-Bromo-2-methoxythiophene** is the primary site of reactivity, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound[4][5]. **3-Bromo-2-methoxythiophene** readily participates in this reaction with a variety of aryl and heteroaryl boronic acids or their esters.



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid[6]

Materials:

- **3-Bromo-2-methoxythiophene**
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water
- Reaction vial with a stir bar
- Heating block

Procedure:

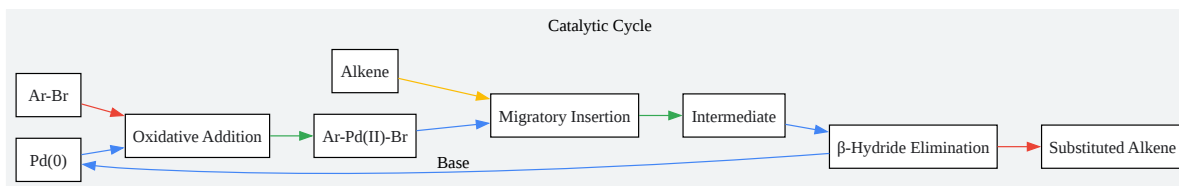
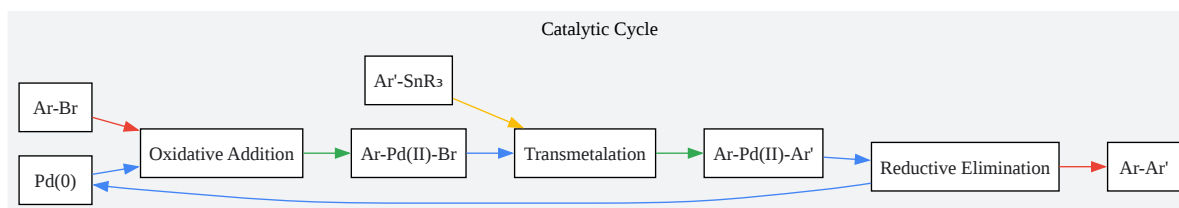
- To a reaction vial, add **3-Bromo-2-methoxythiophene** (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
- Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
- Add a 3:1 mixture of toluene and ethanol, followed by water (to make a 2M solution of the base).
- Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Causality in Reagent Selection:

- Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a standard, cost-effective ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps[7].
- Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species[4]. Potassium carbonate is a widely used inorganic base that is effective and generally does not interfere with the reaction.
- Solvent: A mixture of an organic solvent like toluene or dioxane and water is often used to dissolve both the organic and inorganic reagents.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium[8][9]. This reaction is highly tolerant of a wide range of functional groups.



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